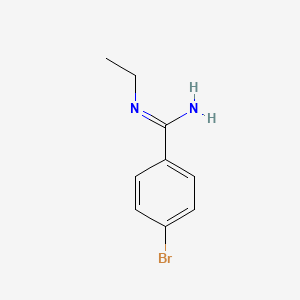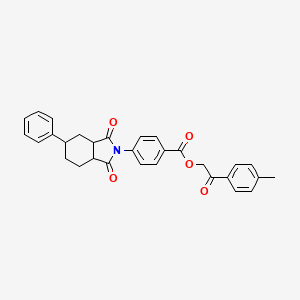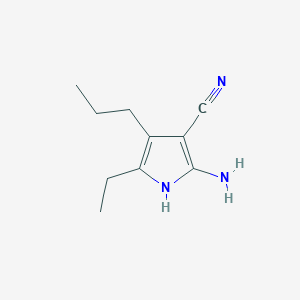
Cicloprofen, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cicloprofen, ®- is a fluorene derivative that has been patented by the American pharmaceutical company E. R. Squibb as an anti-inflammatory agent . It is a potent inhibitor of cyclooxygenase, an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins, which are mediators of inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cicloprofen, ®- can be synthesized through the hydroxylation of fluorene rings followed by conjugation with glucuronic acid or sulfate . The synthetic route involves the use of various reagents and catalysts to achieve the desired stereospecific inversion of the compound .
Industrial Production Methods
The industrial production of Cicloprofen, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cicloprofen, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the fluorene ring.
Common Reagents and Conditions
Common reagents used in the reactions of Cicloprofen, ®- include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Cicloprofen, ®- include hydroxylated derivatives and conjugates with glucuronic acid or sulfate .
Scientific Research Applications
Cicloprofen, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclooxygenase inhibition and stereospecific reactions.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications as an anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Cicloprofen, ®- exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the biosynthesis of prostanoids . This inhibition reduces the production of inflammatory mediators, thereby alleviating pain and inflammation . The compound targets specific molecular pathways, including the arachidonic acid pathway, to achieve its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cicloprofen, ®- is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as:
- Naproxen
- Ibuprofen
- Ketoprofen
- Flurbiprofen
- Suprofen
- Indoprofen
- Carprofen
Uniqueness
What sets Cicloprofen, ®- apart from other similar compounds is its specific stereochemistry and its potent inhibition of cyclooxygenase . This unique combination of properties makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
54815-81-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-2-yl)propanoic acid |
InChI |
InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
LRXFKKPEBXIPMW-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12466902.png)
![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)



![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
